molecular formula C21H33N5O6S B564313 D-Ala-gly-phe-met-NH2 acetate salt CAS No. 100929-65-5

D-Ala-gly-phe-met-NH2 acetate salt

Cat. No. B564313
M. Wt: 483.584
InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“D-Ala-gly-phe-met-NH2 acetate salt” is an opioid peptide and a potent opiate δ-receptor agonist . It is also known as DES-TYR1, [D-ALA2]-METHIONINE ENKEPHALINAMIDE ACETATE SALT .


Molecular Structure Analysis

The molecular structure of “D-Ala-gly-phe-met-NH2 acetate salt” is complex, as it is a peptide. The exact structure would depend on the specific sequence of amino acids and the conditions under which the peptide is studied .

Safety And Hazards

“D-Ala-gly-phe-met-NH2 acetate salt” is intended for research use only and is not for medicinal, household or other use . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJEQONDQLTQF-WEMUQIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745522
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ala-gly-phe-met-NH2 acetate salt

CAS RN

100929-65-5
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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